molecular formula C13H10ClN5O B10933975 N-(3-chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10933975
M. Wt: 287.70 g/mol
InChI Key: KYAARVLGGXIJAJ-UHFFFAOYSA-N
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Description

N~2~-(3-Chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. The unique structure of this compound, characterized by the presence of a triazole ring fused to a pyrimidine ring, imparts it with distinctive chemical and biological properties.

Preparation Methods

The synthesis of N2-(3-Chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with 3-chloro-2-methylbenzonitrile under specific conditions to form the triazolopyrimidine core. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N~2~-(3-Chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position.

Comparison with Similar Compounds

N~2~-(3-Chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of N2-(3-Chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C13H10ClN5O

Molecular Weight

287.70 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H10ClN5O/c1-8-9(14)4-2-5-10(8)16-12(20)11-17-13-15-6-3-7-19(13)18-11/h2-7H,1H3,(H,16,20)

InChI Key

KYAARVLGGXIJAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN3C=CC=NC3=N2

Origin of Product

United States

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